Methyl 4,6-dichloropicolinate

Catalog No.
S805511
CAS No.
98273-19-9
M.F
C7H5Cl2NO2
M. Wt
206.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4,6-dichloropicolinate

CAS Number

98273-19-9

Product Name

Methyl 4,6-dichloropicolinate

IUPAC Name

methyl 4,6-dichloropyridine-2-carboxylate

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3

InChI Key

MXHPWLMQTZILLL-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC(=CC(=C1)Cl)Cl

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)Cl

Methyl 4,6-dichloropicolinate is an organic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol. It features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions, and a methoxycarbonyl group at the 2-position. This compound is part of the picolinate family, which are derivatives of picolinic acid, and it is known for its diverse applications in agriculture and pharmaceuticals.

  • Chemical Structure and Properties

    Methyl 4,6-dichloropicolinate belongs to a class of compounds known as pyridine derivatives. Pyridines are a fundamental heterocyclic aromatic ring system found in many biologically active molecules []. The presence of chlorine atoms and a methyl ester group on the pyridine ring suggests potential for exploring its reactivity and interaction with biological targets.

  • Availability

Further Exploration:

Given the limited information on specific research applications, here are some avenues for further exploration:

  • Patent Literature: Patent databases might reveal applications of Methyl 4,6-dichloropicolinate in specific fields like pharmaceuticals or agrochemicals.
  • Scientific Databases: Searching scientific databases like ScienceDirect or Scopus using keywords like "Methyl 4,6-dichloropicolinate" and related terms like "activity" or "inhibition" might uncover research articles describing its biological effects.

  • Esterification: The compound can react with alcohols to form esters.
  • Hydrolysis: In the presence of water, it can revert to its acid form, 4,6-dichloropicolinic acid.
  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

Methyl 4,6-dichloropicolinate exhibits significant biological activities:

  • Herbicidal Properties: It is primarily used as a herbicide due to its ability to inhibit plant growth by interfering with auxin transport pathways.
  • Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties, although further research is needed to fully characterize this aspect.

The compound's biological activity makes it valuable in agricultural applications, particularly in controlling unwanted vegetation.

Several synthesis methods for methyl 4,6-dichloropicolinate have been documented:

  • Direct Esterification: This method involves reacting 4,6-dichloropicolinic acid with methanol in the presence of an acid catalyst under reflux conditions.
  • Nucleophilic Substitution: Chlorinated pyridine derivatives can react with methanol or other alcohols to yield methyl 4,6-dichloropicolinate as a product.
  • Refluxing with Silver Nitrate: A method involves refluxing chlorinated pyridine with silver nitrate in methanol to produce the desired ester alongside silver chloride as a by-product .

These methods highlight the versatility in synthesizing this compound for various industrial applications.

Methyl 4,6-dichloropicolinate has several notable applications:

  • Agriculture: Primarily used as a herbicide to control broadleaf weeds and grasses.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug formulations due to their biological activities.
  • Chemical Intermediates: Used in the synthesis of other compounds in organic chemistry.

The compound's effectiveness and versatility make it a key player in both agricultural and chemical industries.

Methyl 4,6-dichloropicolinate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity ScoreNotable Features
Methyl 3,6-dichloropicolinate65973-52-60.97Different chlorine positioning on the pyridine ring
Ethyl 4,6-dichloro-5-methylnicotinate252552-10-60.92Contains an ethyl group instead of a methyl group
Methyl 2-amino-4,6-dichloronicotinate1044872-40-30.91Features an amino group at the second position
Methyl 4-chloronicotinate hydrochloride1351479-18-90.92Lacks one chlorine atom compared to methyl 4,6-dichloropicolinate
Methyl 4-amino-3,6-dichloropicolinate350601-39-7Not availableContains an amino group which alters its reactivity

These compounds illustrate the diversity within the picolinate family and highlight how slight modifications can lead to different biological activities and applications.

Molecular Structure and Chemical Composition

Structural Formula and Representation

Methyl 4,6-dichloropicolinate exhibits a pyridine ring structure with two chlorine substituents positioned at the 4 and 6 positions relative to the nitrogen atom, and a methyl ester functional group at the 2-position [1]. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC(=O)C1=NC(=CC(=C1)Cl)Cl [1] [2]. The International Chemical Identifier provides the complete structural description as InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 [1] [2]. The molecular geometry demonstrates a planar aromatic ring system with the ester group extending from the ring plane, creating a rigid structural framework that influences the compound's physicochemical behavior [1].

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 4,6-dichloropyridine-2-carboxylate

Dates

Last modified: 08-15-2023

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